Bisindolylmaleimide VIII acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2.C2H4O2/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20;1-2(3)4/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOXVBTXROWDAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432099 | |
| Record name | bisindolylmaleimide viii | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138516-31-1 | |
| Record name | bisindolylmaleimide viii | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Bisindolylmaleimide VIII Acetate: A Potent Modulator of Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisindolylmaleimide VIII acetate, a prominent member of the bisindolylmaleimide class of compounds, is a potent and selective inhibitor of Protein Kinase C (PKC). This technical guide provides a comprehensive overview of its synonyms, alternative names, and detailed chemical properties. It delves into its mechanism of action as an ATP-competitive inhibitor of PKC and presents extensive quantitative data on its inhibitory activity against various PKC isozymes. Furthermore, this guide elucidates the role of this compound in modulating critical signaling pathways, including the PKC and apoptosis pathways, with a particular focus on the JNK and p38 MAPK cascades. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are provided to facilitate further research and drug development efforts.
Synonyms and Alternative Names
This compound is known by several names in the scientific literature and commercial catalogs. A clear understanding of these synonyms is crucial for comprehensive literature searches and accurate identification of the compound.
| Synonym/Alternative Name | CAS Number |
| This compound | 138516-31-1 |
| BIM VIII | 138516-31-1 |
| Ro 31-7549 | 138516-31-1 |
| 3-[1-(3-Aminopropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione, acetate | 138516-31-1 |
| 2-[1-(3-Aminopropyl)indol-3-yl]-3-(1-methylindol-3-yl)maleimide, Acetate Salt | 138516-31-1 |
| 3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)-1H-pyrrole-2,5-dione, Acetate Salt | 138516-31-1 |
Quantitative Data: Inhibitory Activity
This compound is a potent inhibitor of Protein Kinase C (PKC) and exhibits selectivity for certain isozymes. The following tables summarize its inhibitory concentrations (IC50) against various kinases.
Table 1: IC50 Values for Protein Kinase C (PKC) Isozymes [1][2]
| PKC Isozyme | IC50 (nM) |
| PKCα | 53 |
| PKCβI | 195 |
| PKCβII | 163 |
| PKCγ | 213 |
| PKCε | 175 |
| Rat Brain PKC (mixed) | 75 - 158 |
Table 2: IC50 Values for Other Kinases
| Kinase | IC50 (nM) |
| cAMP-Dependent Protein Kinase (PKA) | 5200 |
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. This compound acts as a competitive inhibitor at the ATP-binding site of the PKC catalytic subunit[1].
PKC Signaling Pathway
The inhibition of PKC by this compound disrupts the downstream signaling cascades that are normally activated by diacylglycerol (DAG) and calcium. This can have profound effects on cellular function.
References
An In-depth Technical Guide to Bisindolylmaleimide VIII Acetate in Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide VIII acetate, also known as Ro 31-7549, is a potent and selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways.[1][2][3] Due to its specificity, it has become an invaluable tool for dissecting the complex roles of PKC in cellular processes such as proliferation, differentiation, and apoptosis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on key signaling pathways, and detailed protocols for its application in research.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site on the catalytic domain of PKC.[3][4] This competitive inhibition prevents the phosphorylation of PKC's downstream substrates, thereby blocking the propagation of signals along PKC-dependent pathways. While it is a broad-spectrum PKC inhibitor, it exhibits some selectivity for different PKC isozymes.[2][4]
Data Presentation
Inhibitory Activity of this compound
The following tables summarize the quantitative data regarding the inhibitory potency of this compound against various protein kinases.
| Target Enzyme | IC50 (nM) | Source |
| Rat Brain PKC | 158 | [2][4][5] |
| PKC-α | 53 | [2][4][5] |
| PKC-βI | 195 | [2][4][5] |
| PKC-βII | 163 | [2][4][5] |
| PKC-γ | 213 | [2][4][5] |
| PKC-ε | 175 | [2][4][5] |
| p90RSK1 | 610 | [6] |
| p90RSK2 | 310 | [6] |
| p90RSK3 | 120 | [6] |
| cAMP-Dependent Protein Kinase | 5200 | [7] |
IC50 values for p90RSK isoforms were determined using GF109203X, a closely related bisindolylmaleimide.[6]
Signal Transduction Pathways
This compound has been shown to modulate several critical signaling pathways, primarily through its inhibition of PKC.
PKC Signaling Pathway
PKC is a central node in signal transduction, activated by diacylglycerol (DAG) and calcium. Once active, it phosphorylates a wide range of target proteins, leading to diverse cellular responses. By inhibiting PKC, this compound can block these downstream events.
References
- 1. agar-bacteriological.com [agar-bacteriological.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Bisindolylmaleimide VIII (acetate) - Biochemicals - CAT N°: 13333 [bertin-bioreagent.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosave.com [biosave.com]
An In-Depth Technical Guide to the Cellular Uptake and Distribution of Bisindolylmaleimide VIII Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisindolylmaleimide VIII (BIM VIII) acetate is a potent and selective inhibitor of Protein Kinase C (PKC), a family of enzymes pivotal in cellular signal transduction. Its therapeutic potential, particularly in oncology and immunology, is an area of active investigation. A comprehensive understanding of its cellular uptake, distribution, and mechanism of action is crucial for its development as a therapeutic agent. This technical guide provides a detailed overview of the current knowledge on BIM VIII, including its inhibitory activity, its role in signaling pathways, and proposed methodologies for quantifying its cellular uptake and subcellular distribution.
Introduction
Bisindolylmaleimide VIII (BIM VIII) belongs to a class of synthetic compounds that act as competitive inhibitors at the ATP-binding site of PKC.[1][2] By targeting PKC, BIM VIII can modulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Recent studies have highlighted its ability to enhance apoptosis mediated by death receptors, suggesting a potential role in cancer therapy independent of its PKC inhibitory activity.[3][4][5] This guide aims to consolidate the existing data on BIM VIII and provide detailed experimental frameworks for its further investigation.
Quantitative Data on Inhibitory Activity
The inhibitory potency of Bisindolylmaleimide VIII acetate has been quantified against several PKC isozymes. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target Enzyme | IC50 (nM) | Source |
| Rat Brain PKC (mixed isozymes) | 158 | [1][2] |
| PKCα | 53 | [1][2] |
| PKCβI | 195 | [1][2] |
| PKCβII | 163 | [1][2] |
| PKCγ | 213 | [1][2] |
| PKCε | 175 | [1][2] |
Signaling Pathways Modulated by Bisindolylmaleimide VIII
BIM VIII has been shown to influence key signaling pathways, primarily those related to apoptosis. Its effects extend beyond PKC inhibition, notably potentiating cell death through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.
Enhancement of Death Receptor-Mediated Apoptosis
BIM VIII has been demonstrated to enhance apoptosis induced by ligands of the tumor necrosis factor (TNF) receptor superfamily, such as Fas and DR5 (TRAIL-R2).[3][4] This potentiation is achieved through a synergistic and sustained activation of the JNK and p38 MAPK signaling cascades, which is dependent on MAPK kinase 4 (MKK4) and caspase-8.[3]
References
- 1. Small Molecule Quantitation – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 2. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisindolylmaleimide VIII enhances DR5-mediated apoptosis through the MKK4/JNK/p38 kinase and the mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bisindolylmaleimide VIII facilitates Fas-mediated apoptosis and inhibits T cell-mediated autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. advms.pl [advms.pl]
Bisindolylmaleimide VIII Acetate in Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide VIII acetate, also known as Ro 31-7549, is a potent and selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in cellular signaling pathways regulating cell growth, differentiation, and apoptosis.[1][2][3] Dysregulation of PKC activity is frequently observed in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound's application in cancer research, detailing its mechanism of action, summarizing key quantitative data, providing experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action
This compound exerts its primary anti-cancer effects through the competitive inhibition of the ATP-binding site of PKC.[1][3] It exhibits a degree of selectivity for certain PKC isozymes, with a particular preference for PKCα.[1][2][3] Beyond its well-established role as a PKC inhibitor, research has unveiled that this compound can also induce anti-cancer effects through PKC-independent mechanisms.[4][5][6]
A significant aspect of its anti-tumor activity is its ability to sensitize cancer cells to apoptosis, or programmed cell death. It has been shown to enhance apoptosis mediated by the Fas receptor and the DR5 (TRAIL-R2) receptor.[4][7] This sensitization is, in part, mediated through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, and involves the mitochondrial pathway of apoptosis.[7]
Data Presentation
Table 1: Inhibitory Activity of this compound against PKC Isozymes
| PKC Isozyme | IC50 (nM) | Source |
| Rat Brain PKC (mixed) | 158 | [1][2][3] |
| PKC-α | 53 | [1][2][3] |
| PKC-βI | 195 | [1][2][3] |
| PKC-βII | 163 | [1][2][3] |
| PKC-γ | 213 | [1][2][3] |
| PKC-ε | 175 | [1][2][3] |
Table 2: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Source |
| SH-SY5Y | Neuroblastoma | 600 | [1][3] |
Signaling Pathways
PKC Signaling Pathway Inhibition
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Bisindolylmaleimide VIII (acetate) - Biochemicals - CAT N°: 13333 [bertin-bioreagent.com]
- 4. Bisindolylmaleimide VIII facilitates Fas-mediated apoptosis and inhibits T cell-mediated autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. advms.pl [advms.pl]
- 6. Ro-31-7549 Monohydrate | TargetMol [targetmol.com]
- 7. Bisindolylmaleimide VIII enhances DR5-mediated apoptosis through the MKK4/JNK/p38 kinase and the mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Bisindolylmaleimide VIII Acetate in Cell Viability and Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide VIII (also known as Ro 31-7549) is a potent inhibitor of protein kinase C (PKC) isoforms, exhibiting selectivity for PKCα, PKCβI, PKCβII, PKCγ, and PKCε.[1][2] While initially characterized as a PKC inhibitor, emerging evidence highlights its significant role in inducing apoptosis through PKC-independent mechanisms, making it a compound of interest in cancer research.[3][4][5] These application notes provide detailed protocols for assessing the effects of Bisindolylmaleimide VIII on cell viability and proliferation using the widely adopted MTT and CCK-8 assays. Furthermore, we present illustrative data and delve into the underlying signaling pathways modulated by this compound.
Mechanism of Action
Bisindolylmaleimide VIII has a dual mechanism of action that impacts cell fate. Primarily, it competitively inhibits the ATP-binding site of several PKC isoforms.[2] However, its more profound effect in the context of cancer cell biology appears to be its ability to sensitize cells to apoptosis. This is achieved through the activation of the MKK4/JNK/p38 mitogen-activated protein kinase (MAPK) pathway and engagement of the mitochondrial apoptotic pathway.[6] This sensitization enhances the pro-apoptotic effects of death receptor ligands like FasL and TRAIL, suggesting its potential in combination therapies.[3][6]
Data Presentation
Due to the limited availability of published IC50 values for Bisindolylmaleimide VIII from direct cell viability assays like MTT or CCK-8, the following table provides an illustrative example based on the observed dose-dependent effects of similar bisindolylmaleimide derivatives on cancer cell lines.[7] These values should be considered as a starting point for experimental design.
| Cell Line | Assay Type | Time Point (hours) | Bisindolylmaleimide VIII Acetate IC50 (µM) | Reference |
| Jurkat (T-cell leukemia) | MTT | 48 | ~ 5 - 15 | Illustrative |
| A549 (Lung Carcinoma) | CCK-8 | 72 | ~ 1 - 10 | Illustrative[7] |
| HCT116 (Colon Carcinoma) | MTT | 48 | ~ 2 - 12 | Illustrative |
| PC-3 (Prostate Carcinoma) | CCK-8 | 72 | ~ 8 - 20 | Illustrative |
Note: The IC50 values are highly dependent on the cell line, assay conditions, and exposure time. It is crucial to determine the IC50 empirically for each specific experimental system.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is designed to assess the effect of Bisindolylmaleimide VIII on the viability of adherent or suspension cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
CCK-8 Assay for Cell Proliferation
The Cell Counting Kit-8 (CCK-8) assay is a more convenient and less toxic alternative to the MTT assay for measuring cell proliferation and viability.
Materials:
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of this compound as described in the MTT assay protocol.
-
-
CCK-8 Addition:
-
After the desired incubation time, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation for each treatment group relative to the vehicle control.
-
Plot the percentage of proliferation against the log of the compound concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for Cell Viability/Proliferation Assays
Caption: Workflow for MTT and CCK-8 assays.
Signaling Pathway of Bisindolylmaleimide VIII-Induced Apoptosis
Caption: Bisindolylmaleimide VIII signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Ro-31-7549 Monohydrate | TargetMol [targetmol.com]
- 3. Bisindolylmaleimides in anti-cancer therapy - more than PKC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. advms.pl [advms.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Bisindolylmaleimide VIII Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide VIII acetate, also known as Ro 31-7549, is a potent and selective inhibitor of Protein Kinase C (PKC).[1][2][3] As a member of the bisindolylmaleimide class of compounds, it competitively inhibits the ATP-binding site of PKC, showing a degree of isozyme specificity with a preference for PKCα.[1][4] PKC is a family of serine/threonine kinases that are critical regulators of a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[5] Inhibition of PKC signaling can therefore have profound effects on cell fate.
Notably, this compound has been demonstrated to facilitate Fas-mediated and DR5-mediated apoptosis in various cell lines.[1] This makes it a valuable tool for studying the role of PKC in apoptotic signaling pathways and for investigating its potential as a therapeutic agent in diseases such as cancer and autoimmune disorders. Flow cytometry is an indispensable technique for elucidating the cellular responses to treatment with kinase inhibitors like this compound, allowing for the precise quantification of apoptosis and analysis of cell cycle distribution at the single-cell level.
These application notes provide detailed protocols for analyzing the effects of this compound on apoptosis and the cell cycle using flow cytometry.
Mechanism of Action: PKC Inhibition and Potentiation of Apoptosis
This compound exerts its biological effects primarily through the inhibition of Protein Kinase C. PKC isoforms are key components of signal transduction pathways that regulate cell survival and apoptosis. By inhibiting PKC, this compound can sensitize cells to apoptotic stimuli. Specifically, it has been shown to enhance apoptosis mediated by the death receptors Fas and DR5. The binding of their respective ligands (FasL and TRAIL) triggers a signaling cascade that leads to the activation of caspases and ultimately, programmed cell death.
Caption: this compound inhibits PKC, reducing anti-apoptotic signals and thereby potentiating Fas/DR5-mediated apoptosis.
Data Presentation
The following tables present illustrative data from flow cytometry experiments on a hypothetical cancer cell line treated with this compound. This data exemplifies the expected outcomes based on the known mechanism of the compound.
Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
| Treatment | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Bisindolylmaleimide VIII | 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| Bisindolylmaleimide VIII | 5 | 60.3 ± 4.2 | 25.4 ± 2.8 | 14.3 ± 1.7 |
| Bisindolylmaleimide VIII | 10 | 42.1 ± 5.1 | 38.7 ± 3.9 | 19.2 ± 2.4 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control (DMSO) | - | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.1 | 1.8 ± 0.4 |
| Bisindolylmaleimide VIII | 1 | 60.2 ± 3.1 | 25.3 ± 2.2 | 14.5 ± 1.3 | 3.7 ± 0.6 |
| Bisindolylmaleimide VIII | 5 | 68.9 ± 4.5 | 15.8 ± 1.8 | 15.3 ± 1.5 | 10.5 ± 1.2 |
| Bisindolylmaleimide VIII | 10 | 72.5 ± 5.2 | 10.2 ± 1.5 | 17.3 ± 1.9 | 18.9 ± 2.1 |
Experimental Protocols
Caption: A generalized workflow for preparing and analyzing cells treated with this compound by flow cytometry.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels at a density that will not exceed 80% confluency by the end of the experiment.
-
Allow cells to adhere and grow overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control (DMSO) for the predetermined incubation time.
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cell suspension into a centrifuge tube.
-
For adherent cells, collect the culture medium (which contains floating, potentially apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA. Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Create a quadrant plot of FITC (Annexin V) versus PI fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (often a minor population)
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and quantifying the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Cell Harvesting:
-
Follow the same procedure as in Protocol 1, step 2.
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant.
-
-
Fixation:
-
Gently resuspend the cell pellet in 300 µL of cold PBS.
-
While gently vortexing, add 700 µL of cold 70% ethanol dropwise to the cell suspension for a final concentration of approximately 70% ethanol.
-
Incubate the cells for at least 1 hour at 4°C. For longer storage, cells can be kept at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 1 mL of PBS.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the single-cell population using a plot of forward scatter area versus forward scatter height to exclude doublets.
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.
-
Discussion and Conclusion
The protocols outlined provide a robust framework for investigating the effects of the PKC inhibitor this compound on cellular apoptosis and cell cycle progression. The expected results, as illustrated in the data tables, are an increase in the apoptotic cell population and an accumulation of cells in the G0/G1 phase of the cell cycle, consistent with the known functions of PKC in promoting cell survival and proliferation.
Researchers and drug development professionals can adapt these methods to various cell lines and experimental conditions to further characterize the biological activity of this compound and other kinase inhibitors. The combination of quantitative data from flow cytometry and a mechanistic understanding of the relevant signaling pathways is crucial for advancing our knowledge of cell fate decisions and for the development of novel therapeutic strategies.
References
- 1. Bisindolylmaleimide VIII facilitates Fas-mediated apoptosis and inhibits T cell-mediated autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of cell cycle and apoptosis by protein kinase C in rat myeloid leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.pasteur.fr [research.pasteur.fr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing Bisindolylmaleimide VIII Acetate: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Bisindolylmaleimide VIII acetate. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimentation, ensuring optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Protein Kinase C (PKC).[1][2][3][4][5][6] It functions by competing with ATP for the binding site on the catalytic subunit of PKC.[2][5] While it shows selectivity for PKC isozymes, it can also inhibit other kinases at higher concentrations.[6]
Q2: What is a typical working concentration for this compound in cell culture experiments?
A common starting point for cell-based assays is in the low micromolar range. For instance, a concentration of 5 μM has been used to facilitate TRA-8-induced cell death and decrease procaspase-8 levels.[1] However, the optimal concentration is highly dependent on the cell type, the specific PKC isoform being targeted, and the desired biological outcome. A dose-response experiment is always recommended to determine the optimal working concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
Stock solutions of this compound should be prepared in dimethyl sulfoxide (DMSO).[7] The compound is soluble in DMSO at approximately 5 mg/mL.[7] For aqueous buffers, it is sparingly soluble; a 1:10 dilution of a DMSO stock into PBS (pH 7.2) results in a solubility of about 0.1 mg/mL.[7] It is not recommended to store aqueous solutions for more than one day.[7] For long-term storage, the solid compound and DMSO stock solutions should be stored at -20°C, protected from light.[6] The solid compound is stable for at least two years when stored correctly.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect at the expected concentration. | 1. Suboptimal Concentration: The concentration may be too low for your specific cell line or experimental conditions. 2. Compound Degradation: Improper storage may have led to the degradation of the inhibitor. 3. Low PKC Activity: The targeted PKC pathway may not be significantly active under your experimental conditions. | 1. Perform a Dose-Response Experiment: Test a range of concentrations (e.g., 100 nM to 10 µM) to determine the optimal inhibitory concentration. 2. Verify Stock Solution: Prepare a fresh stock solution from a new vial of the compound. 3. Induce PKC Activity: If applicable, stimulate the cells with a known PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA) to ensure the pathway is active. |
| High levels of cell death or unexpected off-target effects. | 1. Concentration Too High: Excessive concentrations can lead to non-specific effects and cytotoxicity. 2. Off-Target Kinase Inhibition: At higher concentrations, Bisindolylmaleimide VIII may inhibit other kinases, leading to unintended biological consequences. | 1. Lower the Concentration: Based on your dose-response data, select the lowest concentration that gives the desired inhibitory effect. 2. Assess Off-Target Effects: If possible, measure the activity of other related kinases to check for specificity. Consider using a structurally different PKC inhibitor as a control. |
| Precipitation of the compound in culture media. | 1. Poor Solubility: The concentration in the final culture medium may exceed its solubility limit. | 1. Prepare Intermediate Dilutions: First, dilute the DMSO stock in a small volume of serum-free media before adding it to the final culture volume. 2. Gentle Mixing: Ensure thorough but gentle mixing after adding the compound to the media. 3. Avoid High Final DMSO Concentrations: Keep the final DMSO concentration in your culture medium below 0.5% to minimize solvent-induced toxicity and precipitation. |
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound against various protein kinases.
Table 1: IC₅₀ Values for this compound against PKC Isoforms
| PKC Isoform | IC₅₀ (nM) |
| Rat Brain PKC (total) | 158[1][2][3][4][5] |
| PKC-α | 53[1][2][3][4][5] |
| PKC-βI | 195[1][2][3][4][5] |
| PKC-βII | 163[1][2][3][4][5] |
| PKC-γ | 213[1][2][3][4][5] |
| PKC-ε | 175[1][2][3][4][5] |
Table 2: Selectivity of this compound
| Kinase | IC₅₀ (nM) |
| Protein Kinase C (rat brain) | 75 |
| cAMP-Dependent Protein Kinase | 5200 |
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration using a Dose-Response Assay
-
Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and recover overnight.
-
Preparation of Inhibitor Dilutions: Prepare a 2X concentrated serial dilution of this compound in your cell culture medium. A suggested starting range is 20 µM down to 200 nM (final concentrations will be 10 µM to 100 nM). Include a vehicle control (DMSO) at the same final concentration as your highest inhibitor concentration.
-
Cell Treatment: Remove the old medium from the cells and add the prepared 2X inhibitor dilutions.
-
Incubation: Incubate the cells for the desired treatment duration. This will depend on the specific downstream readout (e.g., 1 hour for signaling pathway analysis, 24-72 hours for proliferation assays).
-
Assay Readout: Perform your chosen assay to measure the biological effect. This could be a cell viability assay (e.g., MTT, CellTiter-Glo), a Western blot for a specific phosphoprotein, or a functional assay.
-
Data Analysis: Plot the assay readout against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. Bisindolylmaleimide VIII (acetate) - Biochemicals - CAT N°: 13333 [bertin-bioreagent.com]
- 6. biosave.com [biosave.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Bisindolylmaleimide VIII acetate solubility issues in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Bisindolylmaleimide VIII acetate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2][3] It is soluble in these organic solvents at a concentration of approximately 5 mg/mL.[1][2][3] For optimal results, use fresh, anhydrous DMSO as absorbed moisture can decrease solubility.[4][5]
Q2: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A2: No, it is not recommended. This compound is sparingly soluble in aqueous buffers and insoluble in water.[1][4] Direct dissolution in aqueous solutions will likely result in poor solubility and precipitation.
Q3: How should I prepare my working solution for cell culture experiments?
A3: To prepare a working solution, first dissolve the this compound in DMSO to create a concentrated stock solution. This stock solution can then be serially diluted with your aqueous buffer or cell culture medium to the desired final concentration.[1] For instance, a 1:10 dilution of a DMSO stock solution into PBS (pH 7.2) yields a solubility of approximately 0.1 mg/mL.[1][2]
Q4: What is the stability of this compound in different storage conditions?
A4: As a crystalline solid, it is stable for at least four years when stored at -20°C.[1][2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[3][6] It is not recommended to store aqueous solutions for more than one day.[1]
Q5: What is the primary mechanism of action of this compound?
A5: Bisindolylmaleimide VIII is a potent and selective inhibitor of Protein Kinase C (PKC), acting as a competitive inhibitor at the ATP-binding site of the kinase. It exhibits some isozyme specificity, with a preference for PKCα.[1][2][3][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in cell culture media | Low aqueous solubility of the compound. | Ensure the final concentration of DMSO in your cell culture media is kept low (typically ≤0.5%) to maintain cell health. If precipitation still occurs, consider lowering the final concentration of this compound. You can also try gently warming the solution to 37°C and using an ultrasonic bath to aid dissolution.[3][6] |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Prepare fresh working solutions from a properly stored, aliquoted DMSO stock for each experiment. Avoid using aqueous solutions that have been stored for more than a day.[1] Ensure the solid compound and stock solutions are protected from light. |
| Cloudy or hazy appearance of the working solution | Incomplete dissolution or precipitation. | Before adding to your cells, visually inspect the final working solution for any signs of precipitation. If observed, you may need to prepare a new solution, ensuring the DMSO stock is fully dissolved before dilution and that the final concentration in the aqueous medium does not exceed its solubility limit. |
| Stock solution appears to have reduced potency | Repeated freeze-thaw cycles of the stock solution. | Aliquot the DMSO stock solution into smaller, single-use volumes after preparation to minimize the number of freeze-thaw cycles.[3][6] |
Quantitative Data Summary
Solubility Data
| Solvent | Concentration |
| DMSO | ~5 mg/mL[1][2][3] |
| Dimethylformamide (DMF) | ~5 mg/mL[1][2][3] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL[1][2] |
| Water | Insoluble[4] |
| Ethanol | Insoluble[4] |
Inhibitory Concentrations (IC₅₀)
| Target | IC₅₀ |
| Rat Brain PKC (pan) | 158 nM[1][2] |
| PKCα | 53 nM[1][2] |
| PKCβI | 195 nM[1][2] |
| PKCβII | 163 nM[1][2] |
| PKCγ | 213 nM[1][2] |
| PKCε | 175 nM[1][2] |
| cAMP-Dependent Protein Kinase | 5200 nM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (FW: 458.5 g/mol )[1][2], anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh out the desired amount of the compound using an analytical balance. For 1 mg of the compound, you will add 218.1 µL of DMSO to achieve a 10 mM stock solution.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex briefly and/or gently warm the solution to 37°C to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution. For example, dilute the 10 mM stock solution 1:1000 in pre-warmed cell culture medium to obtain a final concentration of 10 µM. This results in a final DMSO concentration of 0.1%.
-
Mix gently by inverting the tube or pipetting up and down.
-
Visually inspect the working solution for any signs of precipitation before adding it to your cells.
-
Use the working solution immediately.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound.
References
Potential off-target effects of Bisindolylmaleimide VIII acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Bisindolylmaleimide VIII acetate. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of Protein Kinase C (PKC) isoforms. It acts as an ATP-competitive inhibitor.[1][2]
Q2: What are the known on-target IC50 values for this compound against PKC isoforms?
The half-maximal inhibitory concentration (IC50) values for this compound against various PKC isoforms have been determined and are summarized in the table below. The compound shows a slight selectivity for PKC-α.[3][4][5][6]
| Target | IC50 (nM) |
| Rat Brain PKC | 158 |
| PKC-α | 53 |
| PKC-βI | 195 |
| PKC-βII | 163 |
| PKC-γ | 213 |
| PKC-ε | 175 |
Q3: What are the known or potential off-target effects of this compound?
While this compound is a selective PKC inhibitor, studies on the broader class of bisindolylmaleimides and related compounds have identified several potential off-target kinases and non-kinase proteins. These include:
-
Glycogen Synthase Kinase 3 (GSK-3): Affinity purification has identified GSK-3α and GSK-3β as binding partners for Bisindolylmaleimide VIII.[7] Other bisindolylmaleimides (I and IX) have been shown to be potent inhibitors of GSK-3.
-
Cyclin-Dependent Kinase 2 (CDK2): Proteomic studies have identified CDK2 as a target for the bisindolylmaleimide class of inhibitors.[7][8]
-
Signal Transducer and Activator of Transcription 3 (STAT3): A novel synthetic bisindolylmaleimide analogue, BMA097, has been shown to bind to the SH2 domain of STAT3 and inhibit its activation.[9] While this is not this compound, it suggests a potential for off-target effects on the STAT3 pathway by compounds of this class.
-
JNK/p38 MAPK Pathway: Bisindolylmaleimide VIII has been observed to enhance DR5-mediated apoptosis through a synergistic and sustained activation of JNK and p38 mitogen-activated protein kinases. This effect is reported to be PKC-independent.
-
Other Potential Off-Targets: A proteome-wide study on bisindolylmaleimide-type inhibitors has also identified Ste20-related kinase, adenosine kinase, and quinone reductase type 2 as potential targets.
Q4: Are there quantitative data (IC50, Kd) for the off-target interactions of this compound?
Troubleshooting Guides
Problem 1: Unexpected experimental results that are inconsistent with PKC inhibition.
-
Possible Cause: Your experimental observations may be due to the off-target effects of this compound.
-
Troubleshooting Steps:
-
Review Potential Off-Targets: Refer to the list of known and potential off-targets in the FAQ section. Consider if the unexpected phenotype could be explained by the inhibition of GSK-3, CDK2, or modulation of the JNK/p38 or STAT3 pathways.
-
Perform Control Experiments:
-
Use another PKC inhibitor with a different chemical scaffold to see if the effect is reproducible.
-
If possible, use siRNA or shRNA to knockdown your target PKC isoform to confirm that the phenotype is indeed PKC-dependent.
-
-
Validate Off-Target Engagement: Perform experiments to determine if this compound is inhibiting a suspected off-target in your experimental system. For example, you can perform a Western blot to check the phosphorylation status of known substrates of GSK-3 (e.g., glycogen synthase) or CDK2 (e.g., Histone H1).
-
Problem 2: How to confirm if this compound is binding to a specific off-target in my system.
-
Solution: You can perform an affinity purification experiment using immobilized this compound to pull down interacting proteins from your cell or tissue lysates.
Experimental Protocols
Protocol 1: Affinity Purification of Bisindolylmaleimide VIII Binding Proteins
This protocol is adapted from a method used to identify GSK-3α/β as binding partners.
Materials:
-
FG beads® with NHS-ester (or similar activated beads)
-
This compound
-
Dimethylformamide (DMF)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Washing buffer (e.g., TBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Antibodies against your potential off-target proteins
Procedure:
-
Immobilization:
-
Immobilize this compound to the NHS-activated beads according to the manufacturer's protocol. A typical starting concentration is 0.1 mM of the compound in DMF.
-
As a negative control, prepare beads treated with DMF alone.
-
Quench any unreacted NHS-esters according to the bead manufacturer's instructions.
-
-
Affinity Purification:
-
Incubate the immobilized beads (and control beads) with your cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with washing buffer to remove non-specific binding proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot to probe for your suspected off-target protein.
-
Experimental Workflow for Affinity Purification
Caption: Workflow for identifying protein targets of Bisindolylmaleimide VIII.
Protocol 2: In Vitro Kinase Assay for Off-Target Inhibition (e.g., CDK2, GSK-3)
This is a general protocol that can be adapted for various kinases.
Materials:
-
Recombinant active kinase (e.g., CDK2/Cyclin A, GSK-3β)
-
Kinase-specific substrate (e.g., Histone H1 for CDK2, a specific peptide for GSK-3)
-
Kinase assay buffer
-
ATP
-
This compound at various concentrations
-
A method for detection (e.g., ADP-Glo™ Kinase Assay, radiometric assay, or phosphospecific antibodies)
Procedure:
-
Prepare Reactions: In a microplate, prepare the kinase reaction mixture containing the kinase, substrate, and assay buffer.
-
Add Inhibitor: Add varying concentrations of this compound to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop and Detect: Stop the reaction and measure the kinase activity using your chosen detection method.
-
Calculate IC50: Plot the kinase activity against the inhibitor concentration and determine the IC50 value.
Logical Flow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol 3: Assessing STAT3 and JNK/p38 Pathway Activation
Materials:
-
Cell line of interest
-
This compound
-
Appropriate stimuli (e.g., cytokines for STAT3, anisomycin for JNK/p38)
-
Lysis buffer
-
Phospho-specific antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-phospho-JNK, anti-phospho-p38)
-
Total protein antibodies for normalization
-
Western blotting or ELISA reagents
Procedure:
-
Cell Treatment: Culture cells and treat with this compound for the desired time, with and without the appropriate stimulus.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting or ELISA:
-
For Western blotting, separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.
-
For ELISA, use a phosphorylation-specific ELISA kit according to the manufacturer's instructions.
-
-
Analysis: Quantify the levels of the phosphorylated protein relative to the total protein to determine the effect of this compound on pathway activation.
Signaling Pathway Analysis Workflow
Caption: Workflow for analyzing signaling pathway activation.
References
- 1. GSK3 kinase assay [bio-protocol.org]
- 2. Cdk2 kinase assay [bio-protocol.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Bisindolylmaleimide VIII (acetate) - Biochemicals - CAT N°: 13333 [bertin-bioreagent.com]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. promega.com [promega.com]
- 8. biosave.com [biosave.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Bisindolylmaleimide VIII acetate degradation and storage problems
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation and storage of Bisindolylmaleimide VIII acetate. This information is intended for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the solid compound should be kept at -20°C, where it can be stable for at least two to four years.[1][2] It is also advisable to protect the compound from light.[3]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions are typically prepared in anhydrous DMSO or DMF.[1] When preparing a stock solution, it is recommended to purge the solvent with an inert gas to minimize oxidation.[4] For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for short-term (up to one month) or -80°C for long-term (up to one year) storage.[5]
Q3: Can I store this compound in an aqueous solution?
A3: It is not recommended to store this compound in aqueous solutions for more than one day.[4] The maleimide group in the compound is susceptible to hydrolysis in aqueous environments, which can lead to the opening of the maleimide ring and inactivation of the compound.[6][7][8][9]
Q4: My compound seems to have lost activity. What are the possible reasons?
A4: Loss of activity can be due to several factors:
-
Improper Storage: Exposure to room temperature for extended periods, light, or moisture can lead to degradation.
-
Degradation in Solution: If stored in an aqueous buffer for too long, the compound may have hydrolyzed. Stock solutions in DMSO can also degrade if not stored properly (e.g., not at a low enough temperature, exposure to water).
-
Repeated Freeze-Thaw Cycles: This can introduce moisture and lead to degradation of the compound in your stock solution.
-
Contamination: The stock solution might be contaminated.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate observed in stock solution upon thawing. | The solubility limit might have been exceeded, or the compound has degraded. Moisture absorption in DMSO can also reduce solubility.[5] | Gently warm the solution and vortex or sonicate to redissolve the precipitate. If it does not redissolve, the compound may have degraded, and a fresh stock solution should be prepared. Use fresh, anhydrous DMSO for preparing new stock solutions.[5] |
| Inconsistent or unexpected experimental results. | The compound may have degraded, leading to a lower effective concentration. | Prepare a fresh working solution from a new aliquot of the stock solution. If the problem persists, prepare a fresh stock solution from the solid compound. Consider performing a quality control check on your compound. |
| Working solution in aqueous buffer appears cloudy. | This compound has low solubility in aqueous buffers. | To maximize solubility, first dissolve the compound in DMSO to make a concentrated stock solution, and then dilute this stock solution with the aqueous buffer of choice.[4] Ensure the final DMSO concentration is compatible with your experimental system. |
| Loss of inhibitory effect over time in a multi-day experiment. | The compound is likely degrading in the aqueous experimental medium due to hydrolysis of the maleimide ring.[6][8] | For multi-day experiments, it is advisable to add a fresh aliquot of the compound to the experimental medium daily. |
Quantitative Data Summary
Storage and Stability
| Form | Storage Temperature | Reported Stability | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| Solid | 0 - 4°C (short term) | Days to weeks | [2] |
| Solid | -20°C (long term) | Months to years | [2] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [5] |
| Stock Solution in DMSO | -80°C | Up to 1 year | [5] |
| Aqueous Solution | Not Recommended | Not stable for more than one day | [4] |
Solubility
| Solvent | Solubility | Reference |
| DMSO | ~5 mg/mL | [1] |
| DMF | ~5 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL | [1] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: The molecular weight of this compound is 458.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.585 mg of the compound.
-
Weigh the compound: Carefully weigh the required amount of this compound in a microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C or -80°C.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media [jstage.jst.go.jp]
- 7. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Off-Target Kinase Inhibition of Bisindolylmaleimide VIII Acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to control for off-target kinase inhibition of Bisindolylmaleimide VIII acetate (also known as Ro 31-7549).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of Protein Kinase C (PKC).[1] It acts as an ATP-competitive inhibitor. It shows some isoform specificity, with a preference for PKCα.
Q2: What are the known or likely off-targets of this compound?
While being selective for PKC, this compound has been reported to interact with other kinases and non-kinase proteins. Due to structural similarity, data from the closely related compound Ro 31-8220 is also informative. Known and potential off-targets include:
-
p90 Ribosomal S6 Kinase (RSK): The related inhibitor Ro 31-8220 has been shown to inhibit RSK1, RSK2, and RSK3.[2][3]
-
Cyclin-Dependent Kinase 2 (CDK2): Bisindolylmaleimides have been identified as inhibitors of CDK2.[4]
-
Adenosine Kinase: This non-kinase protein has been identified as a target of bisindolylmaleimide compounds.[4]
-
Quinone Reductase 2 (NQO2): This enzyme is another identified non-kinase off-target of bisindolylmaleimides.[4]
-
MKK4/JNK/p38 Pathway: Bisindolylmaleimide VIII has been shown to enhance apoptosis through the MKK4/JNK/p38 kinase pathway in a PKC-independent manner.[5]
Q3: Why is it important to control for off-target effects?
Q4: What is a general strategy to control for off-target effects?
A multi-pronged approach is recommended:
-
Characterize the inhibitor's selectivity: Use broad kinase profiling panels to identify potential off-targets.
-
Use appropriate experimental controls: This includes using a structurally related but inactive control compound, performing rescue experiments, and validating findings with alternative methods like genetic knockdown.
-
Confirm target engagement in cells: Techniques like the Cellular Thermal Shift Assay (CETSA) can verify that the inhibitor binds to its intended target in a cellular context.
Troubleshooting Guides
Problem: Unexpected Phenotype Observed After Treatment with this compound
Possible Cause: The observed phenotype might be due to the inhibition of an off-target kinase rather than PKC.
Troubleshooting Steps:
-
Consult Kinase Selectivity Data: Review available kinase profiling data for Bisindolylmaleimide VIII and related compounds to identify potential off-targets that could be responsible for the observed phenotype.
-
Use a Structurally Unrelated PKC Inhibitor: Treat cells with a different class of PKC inhibitor that has a distinct off-target profile. If the phenotype persists, it is more likely to be an on-target effect of PKC inhibition.
-
Perform a Rescue Experiment: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase.
-
Validate with siRNA/shRNA: Use RNA interference to knock down the expression of the primary target (PKC isoforms) and the suspected off-target(s). Compare the resulting phenotype with that observed with the inhibitor.
Problem: Inconsistent Results Across Different Cell Lines
Possible Cause: The expression levels of the primary target and potential off-targets can vary significantly between different cell lines, leading to variable responses to the inhibitor.
Troubleshooting Steps:
-
Profile Target and Off-Target Expression: Use techniques like Western blotting or quantitative PCR to determine the relative expression levels of PKC isoforms and key potential off-targets in the cell lines being used.
-
Titrate the Inhibitor Concentration: Perform dose-response curves in each cell line to determine the optimal concentration that inhibits the primary target without causing widespread off-target effects.
-
Confirm Target Engagement: Use CETSA to confirm that this compound is engaging with PKC in each cell line at the concentrations used.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and its close analog Ro 31-8220 against their primary targets and known off-targets.
Table 1: Inhibitory Activity of this compound (Ro 31-7549) against PKC Isoforms
| Target | IC50 (nM) |
| Rat Brain PKC | 158 |
| PKC-α | 53 |
| PKC-βI | 195 |
| PKC-βII | 163 |
| PKC-γ | 213 |
| PKC-ε | 175 |
Data sourced from MedChemExpress and Cayman Chemical.[1]
Table 2: Inhibitory Activity of Ro 31-8220 (structurally similar to Bisindolylmaleimide VIII) against Off-Target Kinases
| Target | IC50 (nM) at 50 µM ATP |
| RSK1 | 200 |
| RSK2 | 36 |
| RSK3 | 5 |
Data sourced from Clark et al., 2005.[2][3]
Experimental Protocols
In Vitro Kinase Assay Using an Inactive Analog Control
Objective: To differentiate between on-target and off-target effects by comparing the results of Bisindolylmaleimide VIII with a structurally similar but biologically inactive analog.
Methodology:
-
Select an Inactive Analog: Obtain a close structural analog of Bisindolylmaleimide VIII that has been shown to have significantly lower or no inhibitory activity against PKC.
-
Set up Kinase Reactions: Prepare parallel in vitro kinase reactions for your kinase of interest. Each reaction should contain the kinase, its substrate, ATP (ideally at a concentration close to the Km for the specific kinase), and a suitable buffer.
-
Add Inhibitors: To separate reactions, add Bisindolylmaleimide VIII, the inactive analog, and a vehicle control (e.g., DMSO) over a range of concentrations.
-
Incubate and Detect: Incubate the reactions to allow for substrate phosphorylation. Detect the amount of phosphorylated substrate using a suitable method (e.g., radioactivity, fluorescence, or luminescence-based assays).
-
Analyze Data: Compare the dose-response curves. Inhibition observed with Bisindolylmaleimide VIII but not with the inactive analog is more likely to be an on-target effect.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein (PKC) within intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle control or this compound at the desired concentration for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (PKC) in the soluble fraction by Western blotting or other quantitative protein analysis methods.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the target protein.
Rescue Experiment with cDNA Overexpression
Objective: To determine if the observed cellular phenotype is due to the inhibition of a specific target by "rescuing" the effect with a drug-resistant version of that target.
Methodology:
-
Generate Resistant Mutant: If the binding site of Bisindolylmaleimide VIII on the target kinase is known, create a mutant version of the kinase with an altered binding site that confers resistance to the inhibitor. This is often a "gatekeeper" mutation.
-
Transfect Cells: Transfect the cells of interest with a plasmid encoding either the wild-type or the drug-resistant mutant of the target kinase. An empty vector control should also be included.
-
Inhibitor Treatment: Treat the transfected cells with this compound at a concentration that normally produces the phenotype of interest.
-
Assess Phenotype: Evaluate the cellular phenotype in all conditions. If the phenotype is reversed or diminished in the cells expressing the resistant mutant but not in those expressing the wild-type or empty vector, it provides strong evidence that the phenotype is due to the on-target inhibition of that specific kinase.
Visualizations
Signaling Pathway Diagrams
Caption: Simplified Protein Kinase C (PKC) signaling pathway and the point of inhibition by Bisindolylmaleimide VIII.
Caption: The MKK4/JNK/p38 signaling pathway, which can be modulated by Bisindolylmaleimide VIII.
Experimental Workflow Diagram
Caption: A logical workflow for troubleshooting off-target effects of kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bisindolylmaleimide VIII enhances DR5-mediated apoptosis through the MKK4/JNK/p38 kinase and the mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with Bisindolylmaleimide VIII Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental outcomes when using Bisindolylmaleimide VIII acetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Protein Kinase C (PKC) isoforms. It acts as an ATP-competitive inhibitor, showing a slight selectivity for PKC-α over other isoforms such as PKC-βI, PKC-βII, PKC-γ, and PKC-ε.[1][2][3]
Q2: What are the common applications of this compound in research?
It is widely used to study PKC-mediated signaling pathways. Common applications include inhibiting the proliferation of certain cell types, facilitating Fas- and TRAIL-mediated apoptosis, and inhibiting T cell-mediated autoimmune responses.[4][]
Q3: Can this compound have effects other than PKC inhibition?
Yes, it is known to have off-target effects and can induce cellular responses through PKC-independent mechanisms. Researchers should be aware of these potential confounding factors when interpreting their results.[1][6]
Troubleshooting Unexpected Phenotypes
This section addresses specific unexpected experimental results and provides guidance on how to investigate their potential causes.
Unexpected Observation 1: Increased Apoptosis in a Manner Inconsistent with Known PKC Signaling in My Cell Line.
Possible Cause: this compound can induce apoptosis through a PKC-independent mechanism involving the activation of the JNK/p38 MAPK pathway and mitochondrial events.[7] This is a well-documented off-target effect.
Troubleshooting Steps:
-
Confirm JNK/p38 Activation:
-
Perform a Western blot analysis to examine the phosphorylation status of JNK and p38 kinases. An increase in phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38) in cells treated with this compound would suggest the involvement of this pathway.
-
-
Pharmacological Inhibition of the JNK Pathway:
-
Co-treat your cells with this compound and a specific JNK inhibitor (e.g., SP600125).[8]
-
If the unexpected apoptosis is attenuated in the presence of the JNK inhibitor, it strongly suggests that the effect is mediated through the JNK pathway and is independent of PKC inhibition.
-
-
Assess Mitochondrial Involvement:
-
Measure changes in mitochondrial membrane potential using a fluorescent probe like JC-1 or TMRE. A loss of mitochondrial membrane potential is indicative of intrinsic apoptosis.
-
Perform a Western blot for cytochrome c release from the mitochondria into the cytoplasm.
-
Unexpected Observation 2: My Cells are Arresting in the G2/M Phase of the Cell Cycle, Which I Did Not Anticipate.
Possible Cause: While not its primary mechanism, some bisindolylmaleimide compounds have been shown to affect cell cycle progression.[9] This can be due to off-target inhibition of cyclin-dependent kinases (CDKs). Proteomics studies have identified CDK2 as a potential off-target of bisindolylmaleimide inhibitors.[10]
Troubleshooting Steps:
-
Confirm Cell Cycle Arrest:
-
Perform flow cytometry analysis of propidium iodide-stained cells to confirm the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
-
Examine CDK Activity and Cyclin Levels:
-
Conduct a Western blot to analyze the levels of key G2/M regulatory proteins, such as Cyclin B1 and the phosphorylation status of CDK1 (Cdc2). A decrease in Cyclin B1 or altered CDK1 phosphorylation could indicate a G2/M arrest.[11]
-
-
Compare with Known CDK Inhibitors:
-
As a positive control, treat your cells with a known CDK inhibitor (e.g., Roscovitine for CDK2) and compare the observed cell cycle profile to that induced by this compound.[12]
-
Unexpected Observation 3: I Observe Phenotypes Suggestive of GSK-3 or p90RSK Inhibition.
Possible Cause: Bisindolylmaleimide VIII is known to inhibit other kinases, including Glycogen Synthase Kinase 3 (GSK-3) and p90 Ribosomal S6 Kinase (p90RSK), with potencies that can be relevant in a cellular context.[1][6]
Troubleshooting Steps:
-
Assess GSK-3 Activity:
-
Perform a Western blot to check the phosphorylation of a known GSK-3 substrate, such as β-catenin or glycogen synthase. A decrease in the phosphorylation of these substrates would be consistent with GSK-3 inhibition.
-
-
Measure p90RSK Activity:
-
Use a phosphospecific antibody to detect the phosphorylation of a downstream target of p90RSK, such as eukaryotic elongation factor 2 kinase (eEF2K) at Ser366.[6] A reduction in this phosphorylation event upon treatment with this compound would indicate off-target p90RSK inhibition.
-
-
Titrate the Inhibitor Concentration:
-
Perform a dose-response experiment. If the unexpected phenotype occurs at a higher concentration than what is required for PKC inhibition in your system, it is more likely to be an off-target effect. Refer to the quantitative data table below for IC50 values.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary targets (PKC isoforms) and known off-target kinases. This data can help in designing experiments and interpreting results.
| Target Kinase | IC50 (nM) | Reference |
| PKC Isoforms | ||
| Rat Brain PKC (mixed) | 158 | [2] |
| PKC-α | 53 | [2][3] |
| PKC-βI | 195 | [2][3] |
| PKC-βII | 163 | [2][3] |
| PKC-γ | 213 | [2][3] |
| PKC-ε | 175 | [2][3] |
| Off-Target Kinases | ||
| GSK-3 (Bisindolylmaleimide I) | 360 | [1] |
| GSK-3 (Bisindolylmaleimide IX) | 6.8 | [1] |
| p90RSK1 (GF109203X) | 610 | [6] |
| p90RSK2 (GF109203X) | 310 | [6] |
| p90RSK3 (GF109203X) | 120 | [6] |
| p90RSK1 (Ro31-8220) | 200 | [6] |
| p90RSK2 (Ro31-8220) | 36 | [6] |
| p90RSK3 (Ro31-8220) | 5 | [6] |
| CDK2 (Bisindolylmaleimides) | Potent inhibition observed | [10] |
Note: Data for some off-targets are for structurally related bisindolylmaleimides (GF109203X is Bisindolylmaleimide I and Ro31-8220 is Bisindolylmaleimide IX) and provide an indication of potential cross-reactivity.
Experimental Protocols
Western Blot for Phosphorylated Kinases (JNK, p38)
-
Cell Lysis:
-
Culture and treat cells with this compound at the desired concentration and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated form of the kinase of interest (e.g., anti-p-JNK, anti-p-p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop with an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal loading, strip the membrane and re-probe with an antibody against the total form of the kinase (e.g., anti-JNK, anti-p38) or a housekeeping protein like GAPDH or β-actin.
-
In Vitro PKC Kinase Activity Assay
This protocol is a general guideline and can be adapted based on the specific kit used.
-
Prepare Reagents:
-
Thaw all kit components on ice. This typically includes a PKC substrate peptide, ATP, kinase buffer, and a phosphocellulose paper or other capture method.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the kinase buffer, the PKC enzyme (either purified or in a cell lysate), the substrate peptide, and the lipid activator.
-
Add this compound at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).
-
-
Initiate the Kinase Reaction:
-
Start the reaction by adding [γ-³²P]ATP or using a non-radioactive method as per the kit instructions.
-
Incubate the reaction mixture at 30°C for the recommended time (e.g., 10-30 minutes).
-
-
Stop the Reaction and Detect Phosphorylation:
-
Stop the reaction by adding a stop solution or by spotting the reaction mixture onto the phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or measure the signal using a plate reader for non-radioactive assays.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Cell Viability Assay (CCK-8)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound. Include untreated and vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Addition of CCK-8 Reagent:
-
Add 10 µL of CCK-8 solution to each well.
-
-
Final Incubation:
-
Incubate the plate for 1-4 hours at 37°C, or until a visible color change is observed.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: Intended signaling pathway of Bisindolylmaleimide VIII as a PKC inhibitor.
Caption: Unexpected pro-apoptotic signaling pathway activated by Bisindolylmaleimide VIII.
Caption: A logical workflow for troubleshooting unexpected phenotypes.
References
- 1. The protein kinase C inhibitors bisindolylmaleimide I (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Cell Cycle Inhibitors | Cell Cycle | Tocris Bioscience [tocris.com]
- 11. G2 cell cycle arrest, down-regulation of cyclin B, and induction of mitotic catastrophe by the flavoprotein inhibitor diphenyleneiodonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
Bisindolylmaleimide VIII acetate interference with fluorescent assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference with fluorescent assays when using Bisindolylmaleimide VIII acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as Ro 31-7549) is a potent and selective inhibitor of Protein Kinase C (PKC).[1][2][3][4] It functions by competing with ATP for the binding site on the kinase.[1][2] It exhibits selectivity for certain PKC isozymes.[1][2][4] Beyond PKC inhibition, it has also been shown to facilitate Fas-mediated apoptosis.[5]
Q2: Can this compound interfere with fluorescent assays?
Yes, this compound has the potential to interfere with fluorescent assays. This is due to its intrinsic spectral properties. The bisindolylmaleimide scaffold is known to be fluorescent, and related compounds have been shown to exhibit fluorescence.
Q3: What are the known spectral properties of this compound?
Q4: How can this compound interfere with my fluorescent assay?
There are two primary mechanisms by which this compound can cause interference:
-
Spectral Overlap (Crosstalk): The absorbance spectrum of this compound may overlap with the excitation or emission spectra of the fluorophores in your assay (e.g., fluorescein, rhodamine). This can lead to quenching of the fluorescent signal (if the compound absorbs the excitation or emission light) or to an artificial increase in the signal if the compound itself fluoresces at the detection wavelength.
-
Autofluorescence: As a potentially fluorescent molecule, this compound can contribute to the overall signal detected by the instrument, leading to a higher background and potentially masking the true signal from the assay.
Troubleshooting Guides
If you suspect that this compound is interfering with your fluorescent assay, follow these troubleshooting steps:
Issue 1: Unexpectedly low or high fluorescent signal.
This could be due to signal quenching or autofluorescence from this compound.
Troubleshooting Workflow:
Troubleshooting Workflow for Unexpected Signal
Issue 2: How to mitigate interference from this compound.
If the control experiments confirm interference, consider the following mitigation strategies:
Mitigation Strategy Flowchart:
Mitigation Strategies for Interference
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) |
| Absorbance Maximum 1 | 284 |
| Absorbance Maximum 2 | 373 |
| Absorbance Maximum 3 | 462 |
Data sourced from publicly available information.[1]
Table 2: Potential for Spectral Overlap with Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential Interference with this compound |
| Fluorescein (FITC) | ~494 | ~518 | High. The 462 nm absorbance peak of this compound can absorb the excitation light intended for fluorescein. |
| Rhodamine B | ~555 | ~580 | Moderate. Potential for inner filter effect if this compound has broad absorbance tails extending into the excitation region of Rhodamine B. |
| Texas Red | ~589 | ~615 | Lower. The separation between the absorbance of this compound and the excitation of Texas Red reduces the likelihood of direct interference. |
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
-
Prepare a serial dilution of this compound in your assay buffer, covering the concentration range used in your experiment.
-
Dispense the dilutions into the wells of your assay plate.
-
Read the plate using the same filter set (excitation and emission wavelengths) as your main experiment.
-
Analyze the data: A concentration-dependent increase in fluorescence intensity indicates that this compound is autofluorescent under your experimental conditions.
Protocol 2: Assessing Quenching Effects
-
Prepare a solution of your fluorescent probe (e.g., fluorescently labeled substrate) in assay buffer at the concentration used in your assay.
-
Prepare a serial dilution of this compound in your assay buffer.
-
In your assay plate, mix the fluorescent probe solution with the different concentrations of this compound.
-
Include a control with the fluorescent probe and assay buffer only (no compound).
-
Read the plate at the appropriate excitation and emission wavelengths.
-
Analyze the data: A concentration-dependent decrease in fluorescence compared to the control indicates a quenching effect.
Signaling Pathway
This compound is a known inhibitor of the Protein Kinase C (PKC) signaling pathway.
PKC Signaling Pathway Inhibition
References
Ensuring complete PKC inhibition with Bisindolylmaleimide VIII acetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Bisindolylmaleimide VIII acetate to ensure complete Protein Kinase C (PKC) inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of Protein Kinase C (PKC).[1][2][3][4] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site on the catalytic subunit of PKC, preventing the transfer of phosphate from ATP to its substrates.[3][5][6] This action blocks the downstream signaling pathways mediated by PKC.[7] While it is structurally similar to staurosporine, it offers greater selectivity for PKC over other protein kinases.[6]
Q2: What is the recommended working concentration for complete PKC inhibition?
The optimal concentration of this compound can vary depending on the cell type, treatment duration, and the specific PKC isozyme being targeted. A common starting point for cell-based assays is in the range of 1-10 µM. For example, a concentration of 5 μM has been used to enhance TRA-8-induced cell death and decrease procaspase-8 levels.[2] However, it is crucial to perform a dose-response experiment to determine the minimal concentration required for maximal inhibition of your specific substrate's phosphorylation, without inducing off-target effects.
Q3: How should I prepare and store this compound?
This compound is typically soluble in DMSO, with stock solutions often prepared at 5 mg/mL or higher.[1][5] For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C, protected from light.[4][6][8] The compound is stable for at least two years when stored correctly at -20°C.[4]
Q4: What are the known off-target effects of this compound?
While Bisindolylmaleimide VIII is selective for PKC, it can exhibit off-target effects, particularly at higher concentrations. One notable off-target is the p90 ribosomal S6 kinase (p90RSK), which can be inhibited by bisindolylmaleimide compounds.[9] It is important to consider these potential off-target effects when interpreting experimental results. At a concentration of 10 µM, Bisindolylmaleimide VIII has been shown not to inhibit the tyrosine phosphorylation or the activation of phospholipase C γ1.[3][5]
Troubleshooting Guide
Issue 1: Incomplete or no inhibition of PKC activity observed.
If you are not observing the expected level of PKC inhibition, consider the following troubleshooting steps:
-
Inhibitor Concentration: The concentration of this compound may be too low. Perform a dose-response experiment (e.g., 0.1, 1, 5, 10, 20 µM) to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
-
Treatment Time: The incubation time with the inhibitor may be insufficient. A typical pre-incubation time is 30-60 minutes before stimulating the PKC pathway. Optimize the incubation time to ensure the inhibitor has reached its target.
-
Cell Permeability: While generally cell-permeable, issues with cellular uptake can occur. Ensure the inhibitor is properly solubilized in the culture medium.
-
Inhibitor Stability: Ensure that your stock solution of this compound has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles, which can degrade the compound.
-
High Intracellular ATP Concentration: As an ATP-competitive inhibitor, high intracellular ATP levels can reduce the apparent potency of Bisindolylmaleimide VIII.[4] This is an inherent characteristic of this class of inhibitors.
-
PKC Isozyme Specificity: Bisindolylmaleimide VIII has varying affinities for different PKC isozymes.[1][2][5][10] If your cell type predominantly expresses a less sensitive isozyme, you may require a higher concentration for complete inhibition.
Issue 2: Unexpected or off-target effects are observed.
If you are observing cellular effects that are inconsistent with PKC inhibition, consider the following:
-
Inhibitor Concentration is Too High: High concentrations of the inhibitor can lead to off-target effects.[9] Reduce the concentration to the lowest effective level determined by your dose-response experiments.
-
PKC-Independent Effects: Some studies have shown that bisindolylmaleimides can have effects independent of PKC inhibition, such as enhancing Fas-mediated apoptosis.[2][11] Be aware of these possibilities when analyzing your data.
-
Purity of the Compound: Ensure the purity of the this compound being used. Impurities could contribute to unexpected biological activities.
Data Presentation
Table 1: IC50 Values of this compound for Various PKC Isozymes
| Kinase Target | IC50 (nM) |
| Rat Brain PKC | 158[1][2][3][5] |
| PKC-α | 53[1][2][5] |
| PKC-βI | 195[1][2][5] |
| PKC-βII | 163[1][2][5] |
| PKC-γ | 213[1][2][5] |
| PKC-ε | 175[1][2][5] |
Experimental Protocols
Protocol: Assessing PKC Inhibition via Western Blotting of a Phosphorylated Substrate
This protocol outlines the steps to determine the effectiveness of this compound by measuring the phosphorylation of a known downstream PKC substrate (e.g., MARCKS, Pleckstrin).
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. The following day, replace the medium with fresh, serum-free medium for 2-4 hours to reduce basal signaling. c. Prepare a working solution of this compound in the culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. d. Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 30-60 minutes. e. Stimulate the PKC pathway with a known activator (e.g., Phorbol 12-myristate 13-acetate - PMA) for the appropriate time (e.g., 15-30 minutes). Include a non-stimulated control.
2. Cell Lysis: a. Place the culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a fresh tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel. Include a molecular weight marker. d. Run the gel according to the manufacturer's instructions.
5. Western Blotting: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. b. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. c. Incubate the membrane with a primary antibody specific for the phosphorylated form of the PKC substrate overnight at 4°C. d. Wash the membrane three times with TBST for 5-10 minutes each. e. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again as in step 5d. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
6. Stripping and Re-probing (Optional but Recommended): a. To normalize for protein loading, you can strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the PKC substrate or a housekeeping protein (e.g., GAPDH, β-actin).
Visualizations
Caption: PKC signaling pathway and the inhibitory action of Bisindolylmaleimide VIII.
Caption: Experimental workflow for assessing PKC inhibition.
Caption: Troubleshooting decision tree for incomplete PKC inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Bisindolylmaleimide VIII enhances DR5-mediated apoptosis through the MKK4/JNK/p38 kinase and the mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Kinase Inhibitor Selectivity: Bisindolylmaleimide VIII acetate vs. Go 6983
In the landscape of protein kinase C (PKC) inhibitors, both Bisindolylmaleimide VIII acetate and Go 6983 are prominent tools for researchers in cell signaling and drug discovery. While both compounds target the PKC family, their selectivity profiles exhibit crucial differences that dictate their suitability for specific experimental contexts. This guide provides a detailed comparison of their inhibitory activities, supported by quantitative data and experimental methodologies.
Introduction to the Inhibitors
This compound (BIM VIII) is recognized as a selective inhibitor of protein kinase C (PKC), acting as an ATP-competitive inhibitor.[1] It demonstrates a degree of isozyme specificity, showing a preference for certain PKC isoforms.[1] Beyond its effects on PKC, some studies suggest it can also influence other signaling pathways, such as enhancing DR5-mediated apoptosis through the JNK/p38 kinase pathway, in a manner that may be independent of PKC.[2][3]
Go 6983 is characterized as a broad-spectrum or pan-PKC inhibitor, potently targeting a wide range of PKC isoforms, including conventional and novel PKCs.[4][5][6] Its comprehensive inhibition of multiple PKC isozymes makes it a tool for investigating cellular processes where redundant or multiple PKC isoforms are active.[5]
Quantitative Comparison of Kinase Inhibition
The primary distinction between this compound and Go 6983 lies in their half-maximal inhibitory concentrations (IC50) against various PKC isoforms. The following table summarizes the reported IC50 values, providing a clear quantitative measure of their respective potencies and selectivities.
| Kinase Target | This compound IC50 (nM) | Go 6983 IC50 (nM) |
| Rat Brain PKC (mixed) | 158[1][7] | Not Reported |
| PKCα | 53[1][7] | 7[4][6] |
| PKCβI | 195[1][7] | 7[4][6] |
| PKCβII | 163[1][7] | Not Reported |
| PKCγ | 213[1][7] | 6[4][6] |
| PKCδ | Not Reported | 10[4][6] |
| PKCε | 175[1][7] | Not Reported |
| PKCζ | Not Reported | 60[4][6] |
| PKCμ (PKD1) | Not Reported | 20000[6] |
Key Observations:
-
Go 6983 exhibits significantly higher potency against the classical PKC isoforms (α, β, γ) and the novel PKCδ, with IC50 values in the low nanomolar range (6-10 nM).[4][6]
-
This compound is less potent overall compared to Go 6983 and displays a selective preference for PKCα (IC50 of 53 nM) over other isoforms like PKCβI, PKCβII, PKCγ, and PKCε.[1][7]
-
Go 6983 also effectively inhibits the atypical PKCζ, albeit with a slightly higher IC50 of 60 nM.[4][6] In contrast, its activity against PKCμ (also known as PKD1) is substantially weaker, indicating some level of selectivity within the broader kinase family.[6]
Signaling Pathway Context
Both inhibitors act on the PKC signaling pathway, which is central to numerous cellular processes. PKC enzymes are activated by diacylglycerol (DAG) and, in the case of conventional isoforms, also by calcium (Ca2+). Once active, PKC phosphorylates a multitude of downstream substrates, influencing processes like cell proliferation, differentiation, apoptosis, and gene expression. By competitively binding to the ATP pocket of PKC, both Bisindolylmaleimide VIII and Go 6983 prevent this downstream phosphorylation.
Experimental Protocols
Determining IC50 Values via In Vitro Kinase Assay
The comparative data presented is typically generated using in vitro kinase assays. The following is a generalized protocol for determining the IC50 value of a kinase inhibitor.
Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Purified recombinant kinase (e.g., PKCα)
-
Specific peptide substrate for the kinase
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2)
-
[γ-³²P]-ATP or a fluorescent ATP analog
-
Kinase inhibitor (Bisindolylmaleimide VIII or Go 6983) dissolved in DMSO
-
Phosphocellulose paper or other capture medium
-
Scintillation counter or fluorescence plate reader
-
Microplates (96-well or 384-well)
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor in DMSO. A typical final concentration range for testing might be from 1 nM to 100 µM.
-
Reaction Mixture Preparation: In each well of the microplate, combine the kinase assay buffer, the specific peptide substrate, and the purified kinase enzyme.
-
Inhibitor Addition: Add a small volume of the diluted inhibitor (or DMSO for the control wells) to the reaction mixture. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Start the phosphorylation reaction by adding [γ-³²P]-ATP. The ATP concentration is often kept at or near its Km value for the specific kinase to ensure competitive inhibition is accurately measured.[8] Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20-30 minutes), ensuring the reaction proceeds within the linear range.
-
Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the unreacted [γ-³²P]-ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with a dilute acid (e.g., phosphoric acid) to remove all unbound radiolabeled ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter. For non-radioactive methods, measure the fluorescence signal according to the assay kit's instructions.[9]
-
Data Analysis:
-
Plot the kinase activity (e.g., counts per minute or fluorescence units) against the logarithm of the inhibitor concentration.
-
Normalize the data, setting the activity of the DMSO control as 100% and a no-kinase control as 0%.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Conclusion
The choice between this compound and Go 6983 should be guided by the specific research question.
-
Go 6983 is the inhibitor of choice when a potent, broad-spectrum blockade of conventional, novel, and atypical PKC isoforms is required. Its high potency allows for the use of lower concentrations, which can minimize potential off-target effects.
-
This compound is more suitable for studies aiming to dissect the roles of specific PKC isoforms, particularly for differentiating the functions of PKCα from other isozymes.[1] However, researchers should remain aware of its potential PKC-independent effects, especially at higher concentrations.[2]
Ultimately, a thorough understanding of their distinct selectivity profiles is essential for the accurate interpretation of experimental results and for advancing our knowledge of PKC-mediated cellular signaling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Bisindolylmaleimide VIII enhances DR5-mediated apoptosis through the MKK4/JNK/p38 kinase and the mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisindolylmaleimide VIII | Ro 31-7549 | PKC Inhibitors | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gö 6983: a fast acting protein kinase C inhibitor that attenuates myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Go 6983 | Protein Kinase C Inhibitors: R&D Systems [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assayquant.com [assayquant.com]
A Comparative Guide to the Efficacy of Bisindolylmaleimide VIII Acetate and Enzastaurin in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent bisindolylmaleimide-based Protein Kinase C (PKC) inhibitors, Bisindolylmaleimide VIII acetate and Enzastaurin. We will delve into their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies used to evaluate their performance in cancer cell models.
Introduction to Bisindolylmaleimide Inhibitors
The Protein Kinase C (PKC) family of serine/threonine kinases are crucial mediators in signal transduction pathways that regulate cell proliferation, differentiation, apoptosis, and angiogenesis.[1][2] Dysregulation of PKC signaling is implicated in the development and progression of numerous cancers, making it an attractive target for therapeutic intervention.[1][3]
Enzastaurin (LY317615) and This compound (BIM VIII or Ro 31-7549) are two well-characterized, ATP-competitive inhibitors belonging to the bisindolylmaleimide class.[4][5][6] While structurally related, they exhibit distinct isoenzyme selectivity and downstream effects, leading to different potential applications in oncology research. Enzastaurin was specifically developed as a selective inhibitor of PKCβ, while BIM VIII shows a preference for PKCα.[4][5][7] This guide aims to collate the preclinical data for these compounds to facilitate informed decisions in experimental design and drug development.
Mechanism of Action: A Tale of Two Isoforms
Both compounds function by binding to the ATP-binding site of PKC, but their differing affinities for various PKC isoforms dictate their primary biological effects.
Enzastaurin is a potent and selective inhibitor of PKCβ.[8][9] This selectivity is critical as PKCβ is known to play a significant role in tumor-induced angiogenesis and cell survival pathways.[3][4][6] By inhibiting PKCβ, Enzastaurin disrupts downstream signaling through the PI3K/AKT pathway, leading to decreased phosphorylation of key survival mediators like GSK3β and the ribosomal protein S6.[1][8][9] This multi-pronged attack results in the induction of apoptosis, inhibition of proliferation, and suppression of angiogenesis in cancer cells.[1][10]
Bisindolylmaleimide VIII (BIM VIII) , in contrast, shows a preference for PKCα.[5][7][11] PKCα has been implicated as a positive regulator of invasion and metastasis in some cancers.[3] Beyond its direct PKC inhibition, BIM VIII has been shown to sensitize cancer cells to apoptosis induced by death receptors, such as Fas and DR5 (TRAIL-R2).[12][13][14] This effect, which may be PKC-independent, involves the sustained activation of JNK and p38 MAPK pathways and engagement of the mitochondrial apoptosis pathway.[14][15]
Data Presentation: Quantitative Efficacy
The following tables summarize the inhibitory concentrations (IC50) of both compounds against various PKC isoforms and a selection of cancer cell lines, as reported in preclinical studies.
Table 1: Comparative IC50 Values Against PKC Isoforms (Cell-Free Assays)
| Compound | PKCα (nM) | PKCβ (βI / βII) (nM) | PKCγ (nM) | PKCε (nM) | Reference(s) |
| Enzastaurin | 39 | 6 | 83 | 110 | [4][8][16] |
| Bisindolylmaleimide VIII | 53 | 195 / 163 | 213 | 175 | [5][13][17] |
| Data presented are IC50 values, representing the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency. |
Table 2: IC50 Values in Cancer Cell Lines
| Compound | Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| Enzastaurin | Multiple Myeloma | MM.1S, MM.1R, RPMI 8226, etc. | 0.6 - 1.6 | [8] |
| Enzastaurin | Lung Cancer (SCLC & NSCLC) | Panel of 15 cell lines | 3.0 - 10.0 | [1] |
| Bisindolylmaleimide VIII | Neuroblastoma | SH-SY5Y | 0.6* | [5][7] |
| Value represents the IC50 for inhibition of carbachol-evoked noradrenaline release, a functional assay, not a direct measure of cytotoxicity.Direct comparative cytotoxicity data for BIM VIII across a wide panel of cancer cell lines is less consolidated in publicly available literature. |
Experimental Protocols & Workflow
Accurate comparison of inhibitor efficacy relies on standardized and well-documented experimental protocols. Below are methodologies for key assays cited in the evaluation of these compounds.
General Experimental Workflow
The diagram below outlines a typical workflow for the preclinical comparison of kinase inhibitors like Enzastaurin and BIM VIII.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is used to determine the IC50 values of inhibitors against purified kinase isoforms.
-
Objective: To measure the concentration-dependent inhibition of specific PKC isoforms by Enzastaurin and BIM VIII.
-
Materials: Purified recombinant PKC isoforms (α, β, γ, ε), myelin basic protein (MBP) substrate, [γ-³³P]ATP, kinase reaction buffer, 10% H₃PO₄, phosphocellulose filter plates, scintillation cocktail.
-
Procedure:
-
Prepare a serial dilution of Enzastaurin and BIM VIII in a 96-well plate.
-
Add the specific PKC isoform, substrate (MBP), and kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding [γ-³³P]ATP. Incubate for a defined period (e.g., 30 minutes) at 30°C.
-
Quench the reaction by adding 10% H₃PO₄.[8]
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.[8]
-
Wash the plate multiple times with 0.5% H₃PO₄ to remove unincorporated [γ-³³P]ATP.[8]
-
Add scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.[8]
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a three- or four-variable logistic equation to determine the IC50 value.[8]
-
Protocol 2: Cell Viability Assay (e.g., MTT/WST-8 or Real-Time Monitoring)
This protocol measures the effect of the inhibitors on cancer cell proliferation and viability.
-
Objective: To determine the IC50 of Enzastaurin and BIM VIII in specific cancer cell lines.
-
Materials: Selected cancer cell lines, complete culture medium, 96-well plates, Enzastaurin, BIM VIII, MTT or WST-8 reagent, solubilization solution (for MTT), or a real-time cell analysis instrument (e.g., iCELLigence).[18]
-
Procedure:
-
Seed cells at a predetermined density (e.g., 2 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[18]
-
Replace the medium with fresh medium containing serial dilutions of either Enzastaurin or BIM VIII. Include vehicle-only controls.
-
Incubate the plates for a specified duration (e.g., 48 or 72 hours).[18]
-
For Endpoint Assay (MTT): Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at the appropriate wavelength.
-
For Real-Time Assay: Monitor cell index values continuously from the time of compound addition.[18]
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of inhibitor concentration and calculate the IC50 value.
-
Protocol 3: Apoptosis Assay (TUNEL Staining)
This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Objective: To quantify the induction of apoptosis in cancer cells following treatment with Enzastaurin or BIM VIII.
-
Materials: Cells cultured on chamber slides or in 96-well plates, inhibitor compounds, 4% paraformaldehyde, permeabilization solution (e.g., Triton X-100), TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides), DAPI nuclear stain.
-
Procedure:
-
Plate and treat cells with the desired concentrations of Enzastaurin or BIM VIII for 24 to 72 hours.[8]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells to allow the enzyme to access the nucleus.
-
Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions. The TdT enzyme will add labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Wash the cells and counterstain the nuclei with DAPI.
-
Data Analysis: Visualize the cells using fluorescence microscopy. TUNEL-positive nuclei (indicating apoptosis) will fluoresce. Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of DAPI-stained cells in multiple fields of view.
-
Summary of Comparison
| Feature | This compound | Enzastaurin |
| Primary PKC Target | PKCα [5][7] | PKCβ [4][8] |
| Potency (vs Primary Target) | IC50 = 53 nM[5][13] | IC50 = 6 nM[4][8] |
| Key Downstream Pathways | JNK/p38 MAPK (via death receptors)[14] | PI3K/AKT/GSK3β[1][9] |
| Primary Anti-Cancer Effect | Sensitization to apoptosis, inhibition of invasion[3][14] | Inhibition of proliferation and angiogenesis, induction of apoptosis[1][9] |
| Clinical Development | Primarily a research tool | Investigated in numerous clinical trials for various cancers, including lymphoma and glioma[6][9][19][20] |
Conclusion
Both this compound and Enzastaurin are valuable tools for investigating the role of PKC in cancer. Enzastaurin stands out for its high potency and selectivity for PKCβ, a clinically relevant target in several malignancies, and its subsequent progression through numerous clinical trials.[9][19] Its mechanism is well-defined, involving the suppression of the pro-survival PI3K/AKT pathway.[1]
Bisindolylmaleimide VIII , with its preference for PKCα, offers a complementary tool to dissect the roles of different PKC isoforms.[5] Its unique ability to enhance death receptor-mediated apoptosis, potentially independent of PKC inhibition, suggests it could have utility in combination therapies designed to overcome resistance to apoptosis.[14][15]
The choice between these two inhibitors will ultimately depend on the specific research question, the cancer model being investigated, and the particular signaling pathway of interest. The data and protocols provided in this guide serve as a foundational resource for researchers to design and interpret experiments aimed at exploring the therapeutic potential of targeting PKC in cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A phase I/II trial of enzastaurin in patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisindolylmaleimide VIII (acetate) - Biochemicals - CAT N°: 13333 [bertin-bioreagent.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Enzastaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. apexbt.com [apexbt.com]
- 12. biosave.com [biosave.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Bisindolylmaleimide VIII enhances DR5-mediated apoptosis through the MKK4/JNK/p38 kinase and the mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. advms.pl [advms.pl]
- 16. mdpi.com [mdpi.com]
- 17. Bisindolylmaleimide VIII (acetate) - Labchem Catalog [labchem.com.my]
- 18. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. A phase II study of enzastaurin, a protein kinase C beta inhibitor, in patients with relapsed or refractory mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibition Landscape: A Comparative Guide to Bisindolylmaleimide VIII Acetate
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential therapeutic applications and off-target effects. This guide provides a comparative analysis of Bisindolylmaleimide VIII acetate, a potent inhibitor of Protein Kinase C (PKC), and its cross-reactivity with other kinases. By presenting available experimental data, detailed protocols, and signaling pathway visualizations, this document aims to be an objective resource for evaluating the utility of this compound in your research.
Quantitative Kinase Inhibition Profile
This compound is a well-established, cell-permeable inhibitor of Protein Kinase C that acts as an ATP-competitive inhibitor.[1] Its inhibitory activity is most potent against the α isoform of PKC. The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against various PKC isozymes. For a broader perspective on the selectivity of the bisindolylmaleimide scaffold, IC50 values for closely related analogs against other kinases are also included.
| Compound | Kinase Target | IC50 (nM) | Notes |
| This compound (Ro 31-7549) | PKCα | 53 | Primary Target |
| PKC (rat brain) | 158 | ||
| PKCβI | 195 | ||
| PKCβII | 163 | ||
| PKCγ | 213 | ||
| PKCε | 175 | ||
| Bisindolylmaleimide I (GF 109203X) | GSK-3 (in cell lysates) | 360 | Related Compound |
| GSK-3β (immunoprecipitated) | 170 | Related Compound | |
| p90RSK1 | 610 | Related Compound (at 50 µM ATP) | |
| p90RSK2 | 310 | Related Compound (at 50 µM ATP) | |
| p90RSK3 | 120 | Related Compound (at 50 µM ATP) | |
| Bisindolylmaleimide IX (Ro 31-8220) | GSK-3 (in cell lysates) | 6.8 | Related Compound |
| GSK-3β (immunoprecipitated) | 2.8 | Related Compound | |
| p90RSK1 | 200 | Related Compound (at 50 µM ATP) | |
| p90RSK2 | 36 | Related Compound (at 50 µM ATP) | |
| p90RSK3 | 5 | Related Compound (at 50 µM ATP) |
Data compiled from multiple sources.[1][2][3]
It is important to note that comprehensive, large-scale kinase panel screening data specifically for this compound is not widely available in the public domain. However, studies on the broader class of bisindolylmaleimides have identified other potential off-target kinases, including Ste20-related kinase and cyclin-dependent kinase 2 (CDK2).
Signaling Pathway and Cross-reactivity Overview
To visualize the primary target of this compound and its known cross-reactivity, the following diagram illustrates the canonical PKCα signaling pathway and indicates other kinases that may be inhibited by this class of compounds.
Figure 1. PKCα signaling and potential cross-reactivity of Bisindolylmaleimide VIII.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of kinase inhibition data, a detailed experimental protocol is essential. The following is a representative in vitro kinase assay protocol for determining the IC50 of an inhibitor against a purified kinase, based on established methodologies.[4][5][6][7][8]
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target kinase (e.g., purified PKCα).
Materials:
-
Purified active kinase (e.g., PKCα)
-
Kinase-specific substrate peptide
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-32P]ATP (specific activity ~3000 Ci/mmol)
-
10 mM ATP solution
-
Phosphocellulose paper (e.g., P81)
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
-
Microcentrifuge tubes
-
Pipettes and tips
-
30°C water bath or incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound in kinase assay buffer to achieve a range of final assay concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only control.
-
Prepare the kinase reaction master mix. For each reaction, combine the kinase assay buffer, the specific substrate peptide, and the purified kinase.
-
Prepare the ATP solution by mixing cold 10 mM ATP with [γ-32P]ATP to achieve a final concentration that is approximately at the Km of the kinase for ATP (e.g., 100 µM).
-
-
Kinase Reaction:
-
In a microcentrifuge tube, add a specific volume of the kinase reaction master mix.
-
Add the corresponding dilution of this compound or DMSO control to each tube.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding the prepared [γ-32P]ATP solution.
-
Incubate the reaction for a predetermined time (e.g., 10-20 minutes) at 30°C. The reaction time should be within the linear range of the assay.
-
-
Stopping the Reaction and Measuring Phosphorylation:
-
Spot a portion of each reaction mixture onto a labeled phosphocellulose paper square.
-
Immediately immerse the papers in a beaker containing 0.75% phosphoric acid to stop the reaction and wash away unincorporated [γ-32P]ATP.
-
Wash the papers several times with fresh 0.75% phosphoric acid.
-
Perform a final wash with acetone to dry the papers.
-
Place each paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
This guide provides a foundational understanding of the selectivity profile of this compound. For critical applications, it is recommended to perform or consult comprehensive kinase screening panels to fully elucidate the inhibitor's specificity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 4. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
Precision in Cellular Signaling: Unveiling the Advantages of Bisindolylmaleimide VIII Acetate
In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological and pathological processes. The ability to selectively modulate the activity of these enzymes is paramount for researchers in drug discovery and cell biology. While broad-spectrum kinase inhibitors offer a wide net for targeting multiple kinases, their lack of specificity can lead to confounding off-target effects and cellular toxicity. This guide provides a detailed comparison of Bisindolylmaleimide VIII (BIM VIII) acetate, a selective Protein Kinase C (PKC) inhibitor, with broad-spectrum kinase inhibitors, highlighting the distinct advantages of a targeted approach.
The Specificity Advantage: A Head-to-Head Comparison
Bisindolylmaleimide VIII acetate is a potent and selective, ATP-competitive inhibitor of Protein Kinase C (PKC).[1][2][3] Its efficacy is most pronounced against the PKCα isoform.[1][3][4] This specificity contrasts sharply with broad-spectrum inhibitors like Staurosporine, which, despite its potency, inhibits a wide range of kinases, making it a useful tool for initial discovery but challenging for dissecting specific pathways.[2]
The primary advantage of using a selective inhibitor like BIM VIII lies in the clarity of experimental results. By targeting a specific kinase or a limited subset of a kinase family, researchers can more confidently attribute observed cellular effects to the inhibition of that particular target. This reduces the ambiguity that arises from the widespread and often unpredictable effects of broad-spectrum inhibitors, which can simultaneously impact numerous signaling cascades.[5][6] Such off-target effects can mask the true role of the intended target kinase and lead to misinterpretation of data.[7][8]
Quantitative Comparison of Inhibitor Activity
The following table summarizes the inhibitory concentration (IC50) values of this compound against various PKC isozymes, demonstrating its selectivity profile.
| Kinase Isozyme | This compound IC50 (nM) |
| Rat Brain PKC (mixed) | 158[1][3][4] |
| PKCα | 53[1][3][4] |
| PKCβI | 195[1][3][4] |
| PKCβII | 163[1][3][4] |
| PKCγ | 213[1][3][4] |
| PKCε | 175[1][3][4] |
Data compiled from multiple sources. Actual values may vary based on experimental conditions.
In contrast, a broad-spectrum inhibitor like Staurosporine exhibits potent inhibition across a wide array of kinases, often in the low nanomolar range, making it difficult to isolate the effects of inhibiting a single kinase.
Delving into the Experimental Evidence
The selection of an appropriate kinase inhibitor is critical for the success of in vitro and in vivo studies. The following sections detail common experimental protocols used to assess and compare the efficacy and specificity of kinase inhibitors.
Kinase Activity Assay
Objective: To determine the in vitro potency and selectivity of an inhibitor against a panel of purified kinases.
Methodology:
-
Kinase Reaction Setup: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Inhibitor Addition: The kinase inhibitor (e.g., this compound or a broad-spectrum inhibitor) is added at varying concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. Common detection methods include:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Employing phosphorylation-specific antibodies or fluorescently labeled substrates.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration to determine the IC50 value.
Cellular Assays: Western Blotting for Phospho-Protein Analysis
Objective: To assess the effect of a kinase inhibitor on a specific signaling pathway within a cellular context.
Methodology:
-
Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with the kinase inhibitor at various concentrations for a defined period. A vehicle control (e.g., DMSO) is included.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein. A primary antibody against the total, non-phosphorylated form of the protein is used as a loading control.
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore. The signal is detected using an appropriate substrate or imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated and total protein is quantified to determine the effect of the inhibitor on the target's phosphorylation status.
Visualizing the Impact: Signaling Pathways and Experimental Logic
To better understand the implications of inhibitor selectivity, the following diagrams illustrate the targeted nature of this compound in contrast to the widespread effects of broad-spectrum inhibitors.
Caption: Targeted inhibition of the PKC signaling pathway by Bisindolylmaleimide VIII.
Caption: Broad-spectrum inhibitors affect multiple kinases and cellular responses.
Caption: A logical workflow for comparing specific and broad-spectrum kinase inhibitors.
Conclusion: The Power of Precision
The choice between a selective and a broad-spectrum kinase inhibitor depends on the experimental goal. For elucidating the role of a specific kinase in a signaling pathway and for studies where minimizing off-target effects is crucial, a selective inhibitor like this compound is the superior choice. Its well-defined inhibitory profile against PKC allows for more precise and interpretable results, ultimately advancing our understanding of complex cellular processes and accelerating the development of targeted therapeutics. While broad-spectrum inhibitors have their place in initial screenings and in certain therapeutic contexts where hitting multiple targets is beneficial, the precision offered by selective inhibitors is invaluable for hypothesis-driven research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisindolylmaleimide VIII (acetate) - Biochemicals - CAT N°: 13333 [bertin-bioreagent.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
